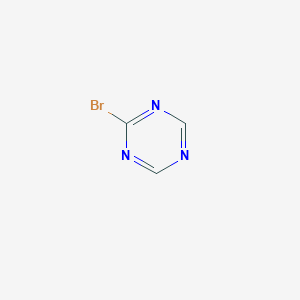
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a bromine atom, a formyl group, and a methyl ester group on the indole ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification reactions. One common method includes the bromination of 1-methylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromoindole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the formyl group. Finally, esterification with methanol and a catalytic amount of acid yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Methyl 6-bromo-3-carboxy-1-methyl-1H-indole-4-carboxylate.
Reduction: Methyl 6-bromo-3-hydroxymethyl-1-methyl-1H-indole-4-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 3-formyl-1H-indole-6-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1-methyl-1H-indole-3-carboxaldehyde: Lacks the ester group, affecting its solubility and chemical properties.
Methyl 6-bromo-1H-indole-3-carboxylate:
Uniqueness: Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate is unique due to the combination of functional groups on the indole ring, providing a versatile scaffold for further chemical modifications and diverse applications in research and industry .
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 6-bromo-3-formyl-1-methylindole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-14-5-7(6-15)11-9(12(16)17-2)3-8(13)4-10(11)14/h3-6H,1-2H3 |
InChI Key |
QGPBUORSPDQCRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)

![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)


![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)


![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)
